molecular formula C18H18N2O4 B10907010 methyl 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate

methyl 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate

Cat. No.: B10907010
M. Wt: 326.3 g/mol
InChI Key: ITYALYKBPQWJTB-YBFXNURJSA-N
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Description

METHYL 4-({(E)-2-[2-(2-METHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)BENZOATE is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({(E)-2-[2-(2-METHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)BENZOATE typically involves the condensation reaction between an aldehyde or ketone and a hydrazine derivative. The general synthetic route can be outlined as follows:

  • Starting Materials

    • 4-formylbenzoic acid methyl ester
    • 2-(2-methylphenoxy)acetic acid hydrazide
  • Reaction Conditions

    • Solvent: Ethanol or methanol
    • Catalyst: Acidic or basic catalyst (e.g., acetic acid or sodium acetate)
    • Temperature: Reflux conditions (around 80-100°C)
    • Reaction Time: Several hours to overnight
  • Procedure

    • Dissolve 4-formylbenzoic acid methyl ester and 2-(2-methylphenoxy)acetic acid hydrazide in ethanol or methanol.
    • Add the catalyst and heat the reaction mixture under reflux.
    • Monitor the reaction progress using thin-layer chromatography (TLC).
    • Once the reaction is complete, cool the mixture and filter the precipitated product.
    • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for mixing, heating, and purification.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-({(E)-2-[2-(2-METHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The hydrazone group can be oxidized to form corresponding azo compounds.

    Reduction: The hydrazone group can be reduced to form hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under appropriate conditions.

Major Products

    Oxidation: Formation of azo compounds.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

METHYL 4-({(E)-2-[2-(2-METHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)BENZOATE has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Potential use in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of METHYL 4-({(E)-2-[2-(2-METHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)BENZOATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-({(E)-2-[2-(PHENOXY)ACETYL]HYDRAZONO}METHYL)BENZOATE
  • METHYL 4-({(E)-2-[2-(2-CHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)BENZOATE
  • METHYL 4-({(E)-2-[2-(2-METHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)BENZOATE

Uniqueness

METHYL 4-({(E)-2-[2-(2-METHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)BENZOATE is unique due to the presence of the 2-methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, such as altered binding affinity to biological targets or different reactivity in chemical reactions.

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

methyl 4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C18H18N2O4/c1-13-5-3-4-6-16(13)24-12-17(21)20-19-11-14-7-9-15(10-8-14)18(22)23-2/h3-11H,12H2,1-2H3,(H,20,21)/b19-11+

InChI Key

ITYALYKBPQWJTB-YBFXNURJSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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